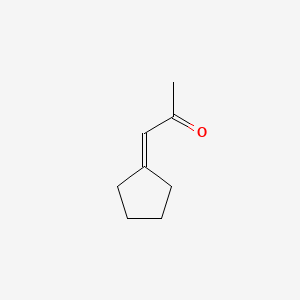

1-Cyclopentylidenepropan-2-one

Description

1-Cyclopentylidenepropan-2-one is a cyclic ketone featuring a cyclopentylidene group fused to a propan-2-one backbone. Cyclic ketones like this are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or materials science applications. For example, cyclopropane-containing compounds (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, CAS 123989-29-7 ) are valued for their ring strain and reactivity in cycloaddition reactions .

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-cyclopentylidenepropan-2-one |

InChI |

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h6H,2-5H2,1H3 |

InChI Key |

UTZMTDJSBFQHBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentylidenepropan-2-one can be synthesized through various methods. One common synthetic route involves the condensation of cyclopentanone with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .

Another method involves the reaction of cyclopentanone with propionaldehyde in the presence of a catalyst, such as piperidine. This reaction also proceeds through an enolate intermediate, followed by aldol condensation .

Industrial Production Methods

Industrial production of 1-cyclopentylidenepropan-2-one typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial catalysts include sodium hydroxide and piperidine, and the reactions are carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylidenepropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted ketones and alcohols.

Cyclization: Cyclopentenones and other cyclic compounds.

Scientific Research Applications

1-Cyclopentylidenepropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-cyclopentylidenepropan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-Cyclopentylidenepropan-2-one with structurally or functionally related compounds, based on available

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 1-Cyclopentylidenepropan-2-one | Not provided | C₈H₁₀O | 122.16 g/mol* | Cyclopentylidene, ketone |

| 2,5-Di(cyclopentylidene)cyclopentan-1-one | 5682-82-6 | C₁₅H₂₀O | 216.32 g/mol | Dual cyclopentylidene, ketone |

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | 123989-29-7 | C₁₂H₁₁ClO | 206.67 g/mol | Chlorophenyl, cyclopropyl, ketone |

| 1-(2-Thienyl)-1-propanone | 13679-75-9 | C₇H₈OS | 140.20 g/mol | Thiophene, ketone |

*Calculated based on molecular formula.

Table 2: Chemical Reactivity and Hazards

Key Research Findings and Gaps

Structural Influence on Reactivity : Cyclopentylidene and cyclopropyl groups confer distinct steric and electronic effects. For example, cyclopropane rings in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one enhance reactivity in ring-opening reactions , whereas conjugated cyclopentylidene systems (as in 2,5-Di(cyclopentylidene)cyclopentan-1-one) may stabilize intermediates .

Biological Activity

1-Cyclopentylidenepropan-2-one, a compound with potential pharmacological applications, has garnered interest for its biological activity, particularly as a modulator of specific receptors involved in immune responses. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Cyclopentylidenepropan-2-one is characterized by its cyclopentylidene moiety attached to a propan-2-one backbone. Its structure can be represented as follows:

Modulation of RORγ Receptors

Research indicates that 1-Cyclopentylidenepropan-2-one functions as a modulator of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ is crucial in regulating immune responses, particularly in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action:

- RORγ Activation: The compound binds to RORγ and influences its transcriptional activity, potentially reducing the expression of pro-inflammatory cytokines like IL-17 and IL-22 .

- Th17 Cell Differentiation: By modulating RORγ activity, 1-Cyclopentylidenepropan-2-one may alter the differentiation pathway of naive T cells into Th17 cells, thereby impacting autoimmune disease progression .

Study on Autoimmune Disease Models

A series of preclinical studies have been conducted to evaluate the efficacy of 1-Cyclopentylidenepropan-2-one in animal models of autoimmune diseases:

| Study | Model | Findings |

|---|---|---|

| Study A | EAE Model (Multiple Sclerosis) | Administration of the compound resulted in reduced clinical scores and inflammation markers. |

| Study B | Collagen-Induced Arthritis | Significant decrease in joint swelling and inflammatory cytokine levels was observed. |

These studies suggest that the compound may possess therapeutic potential for treating autoimmune conditions through its action on RORγ.

Pharmacological Implications

The modulation of RORγ by 1-Cyclopentylidenepropan-2-one opens avenues for developing new treatments targeting Th17-related pathologies. The ability to inhibit or enhance RORγ activity could lead to novel therapeutic strategies for managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.